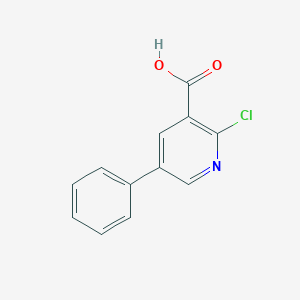

2-Chloro-5-phenylnicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOKAEBXNZKDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555883 | |

| Record name | 2-Chloro-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117449-73-7 | |

| Record name | 2-Chloro-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Phenylnicotinic Acid and Its Derivatives

Established Synthetic Routes for 2-Chloronicotinic Acid Building Blocks

The synthesis of the 2-chloronicotinic acid core is a critical first step and can be achieved through several established chemical and biochemical routes.

Traditional chemical methods often start from readily available precursors like nicotinic acid or its derivatives. One common industrial approach involves the N-oxidation of nicotinic acid, followed by chlorination using reagents like phosphorus oxychloride. google.com Another route is the oxidation of 2-chloro-3-methylpyridine (B94477) with a strong oxidizing agent. nih.gov A third pathway begins with the chlorination of ethyl cyanoacetate (B8463686), which then undergoes a Michael addition with acrolein, followed by cyclization and hydrolysis to yield 2-chloronicotinic acid. google.com

More recently, biocatalytic methods have been developed as greener alternatives. Amidase-catalyzed hydrolysis of 2-chloronicotinamide (B82574) to 2-chloronicotinic acid is a promising route. acs.org Researchers have focused on engineering amidases, such as one from Pantoea sp. (Pa-Ami), to improve catalytic efficiency and overcome the steric and electronic hindrance caused by the chlorine atom at the 2-position. nih.gov This enzymatic route involves the hydrolysis of 2-chloronicotinamide, which itself can be produced from the hydration of 2-chloronicotinonitrile by a nitrile hydratase. nih.gov

| Starting Material | Key Reagents/Process | Product | Reference |

| Nicotinic Acid | 1. H₂O₂ (N-oxidation) 2. POCl₃ (Chlorination) | 2-Chloronicotinic Acid | google.com |

| 2-Chloro-3-methylpyridine | Strong oxidizer (e.g., Nitrating mixture) | 2-Chloronicotinic Acid | google.comnih.gov |

| Ethyl Cyanoacetate | 1. Chlorination 2. Acrolein (Michael addition) 3. Hydrolysis | 2-Chloronicotinic Acid | google.com |

| 2-Chloronicotinamide | Amidase (e.g., from Pantoea sp.) | 2-Chloronicotinic Acid | nih.govacs.org |

Approaches for Introducing the Phenyl Moiety at the C-5 Position

The introduction of a phenyl group at the C-5 position of the pyridine (B92270) ring is a key transformation in the synthesis of the target compound. This is typically accomplished through modern cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.

In the context of synthesizing 2-chloro-5-phenylnicotinic acid or its esters, a common strategy involves the coupling of a 5-halogenated-2-chloronicotinic acid derivative (e.g., 2,5-dichloronicotinic acid or 5-bromo-2-chloronicotinic acid) with phenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base.

Another approach involves the coupling of a 5,6-dihalogenated nicotinic acid derivative with an aryl metal species, like a phenyl Grignard or organozinc reagent, in the presence of a palladium catalyst. google.com This method allows for the selective introduction of the aryl group at the C-5 position. google.com

Novel and Efficient Synthetic Strategies for Substituted Nicotinic Acids

Research into the synthesis of polysubstituted pyridines has led to the development of novel and efficient strategies for creating complex nicotinic acid derivatives.

One innovative approach utilizes ketene (B1206846) dithioacetals as versatile building blocks. tandfonline.com For instance, the reaction of ketene N,S-acetals with β-ketoesters or β-cyanoesters, catalyzed by tin(IV) chloride, can produce unsymmetrically substituted 4-amino-5-cyano-2-alkyl-6-methylthio-nicotinic acid derivatives. tandfonline.com This methodology provides a facile route to amino-nicotinic acid derivatives with diverse substitution patterns. tandfonline.com

Another novel strategy involves the synthesis of 2-amino-5-arylazo-nicotinates. nih.gov This method uses 3-oxo-2-arylhydrazonopropanals as precursors, which react with active methylene (B1212753) compounds like ethyl cyanoacetate or malononitrile. nih.gov The outcome of the reaction is dependent on the electronic nature of the substituents on the arylazo moiety; electron-withdrawing groups favor the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates, while electron-donating groups lead to pyridazinones. nih.gov

Derivatization Strategies from the this compound Scaffold

The this compound molecule serves as a versatile scaffold for the synthesis of a wide range of derivatives through reactions targeting its primary functional groups: the chloro substituent and the carboxylic acid.

Reactions at the C-2 Position (Chloro Group): The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr). This allows for its displacement by various nucleophiles.

Amination: A common derivatization is the reaction with primary or secondary amines to form 2-aminonicotinic acid derivatives. smolecule.com Environmentally friendly methods have been developed for this transformation, including catalyst- and solvent-free conditions or using boric acid as a catalyst. researchgate.netnih.govd-nb.info Microwave-assisted amination in water has also been reported as a simple and efficient method. researchgate.netresearchgate.net The reaction of 2-chloronicotinic acid with various anilines yields 2-anilinonicotinic acids, which are precursors to compounds of pharmaceutical interest. researchgate.net

Substitution with other Nucleophiles: The chloro group can be replaced by other nucleophiles, such as morpholine, to yield compounds like 2-morpholinonicotinic acid. researchgate.netatlantis-press.com It can also be substituted with alkoxides, like a trifluoroethoxy group, by reacting with the corresponding alcohol in the presence of a base. google.com

Reactions at the C-3 Position (Carboxylic Acid Group): The carboxylic acid functional group can undergo standard transformations.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst or using reagents like (trimethylsilyl)diazomethane. smolecule.comacs.orgorganic-chemistry.org This is often a necessary step to protect the carboxylic acid group during subsequent reactions, such as nucleophilic substitution at the C-2 position. acs.orgdcu.ie The resulting ester can then be hydrolyzed back to the carboxylic acid. atlantis-press.comacs.org

Amidation: The carboxylic acid can be activated and reacted with amines to form amides. smolecule.com This is a key reaction in the synthesis of many biologically active molecules.

Hydrazide Formation and Further Cyclization: The carboxylic acid can be converted to its acid chloride with thionyl chloride, which then reacts with hydrazine (B178648) hydrate (B1144303) to form a nicotinic acid hydrazide. ekb.egresearchgate.netrdd.edu.iq This hydrazide is a versatile intermediate that can be reacted with various electrophiles, such as aldehydes or isothiocyanates, to synthesize hydrazones, thiazolidinones, 1,3,4-oxadiazoles, and 1,2,4-triazoles. ekb.egresearchgate.netrdd.edu.iq

| Reaction Type | Functional Group Targeted | Reagents/Conditions | Product Type | Reference |

| Amination | C-2 Chloro | Aromatic/Aliphatic Amines, optional catalyst (Boric Acid) or heat | 2-Aminonicotinic Acid Derivatives | researchgate.netnih.govd-nb.info |

| Etherification | C-2 Chloro | Alcohols, Base | 2-Alkoxynicotinic Acid Derivatives | google.com |

| Esterification | C-3 Carboxylic Acid | Alcohol, Acid Catalyst or TMSCHN₂ | Nicotinic Acid Esters | smolecule.comacs.orgorganic-chemistry.org |

| Amidation | C-3 Carboxylic Acid | Amine, Coupling Agent | Nicotinamide (B372718) Derivatives | smolecule.com |

| Hydrazide Formation | C-3 Carboxylic Acid | 1. SOCl₂ 2. N₂H₄·H₂O | Nicotinic Acid Hydrazides | ekb.egresearchgate.netrdd.edu.iq |

Chemical Transformations and Reaction Pathways of the 2 Chloro 5 Phenylnicotinic Acid Scaffold

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, readily undergoing reactions typical of this functional group. These include esterification and amidation, which are fundamental for creating a variety of derivatives. smolecule.com

Esterification, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, yields the corresponding ester. Similarly, amidation involves the reaction with an amine to form an amide. smolecule.com These reactions are often employed in the synthesis of prodrugs and other biologically active molecules. The reactivity of the carboxylic acid can also be harnessed in cyclization reactions. For instance, acid-mediated cyclization of 2-arylnicotinates is a common strategy for synthesizing 4-azafluorenone alkaloids. uni-muenchen.de However, this approach can be limited by undesired lactonization when certain substituents are present on the phenyl ring. uni-muenchen.de

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine | Amide |

| Cyclization | Acid | 4-Azafluorenone |

Nucleophilic Substitution Reactions at the C-2 Chloro Position

The chlorine atom at the C-2 position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, a key reaction for introducing a wide range of functional groups. ksu.edu.sa This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

In these reactions, a nucleophile, an electron-rich species, attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. ksu.edu.sasydney.edu.au Common nucleophiles used in these reactions include amines and thiols. The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution product. The nature of the nucleophile is critical, with stronger nucleophiles generally leading to faster reaction rates. ksu.edu.sa The solvent also plays a crucial role, as it must dissolve both the substrate and the nucleophilic reagent. ksu.edu.sa

| Nucleophile | Product Type |

| Amines | 2-Amino-5-phenylnicotinic acid derivatives |

| Thiols | 2-Thio-5-phenylnicotinic acid derivatives |

Modifications and Functionalization of the Phenyl Substituent

One of the most powerful methods for functionalizing the phenyl ring is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the palladium-catalyzed coupling of the phenyl group (or a derivative) with a boronic acid, allowing for the formation of biaryl compounds. Additionally, substituents can be introduced onto the phenyl ring to modulate the electronic and steric properties of the molecule. For example, the introduction of a trifluoromethyl group can alter the biological activity of the compound. smolecule.com

| Reaction | Reagents | Modification |

| Suzuki-Miyaura Coupling | Boronic Acid, Palladium Catalyst | Biaryl formation |

| Substitution | Various | Introduction of functional groups (e.g., -CF3, -F, -OCH3) |

Other Key Reactions of the Pyridine Nucleus

Beyond the specific reactions at the carboxylic acid and chloro-substituent, the pyridine nucleus itself can undergo other important transformations. These reactions further expand the chemical space accessible from the 2-chloro-5-phenylnicotinic acid scaffold.

Oxidation of the pyridine ring can lead to the formation of the corresponding N-oxide. This transformation can alter the electronic properties of the ring and provide a handle for further functionalization. Reduction of the pyridine ring can also be achieved, though selective reduction can be challenging. Another key reaction is catalytic hydrogenation, which can be used for selective dechlorination, for instance, in the conversion of a 2,6-dichloro-5-phenylnicotinic acid derivative to a this compound derivative.

| Reaction | Reagents | Product |

| Oxidation | Hydrogen Peroxide, Catalyst | N-oxide |

| Catalytic Hydrogenation | H2, Catalyst (e.g., Pd/C) | Dechlorination |

Structure Activity Relationship Sar Studies of 2 Chloro 5 Phenylnicotinic Acid Derivatives

Methodological Approaches in SAR Investigations

The investigation of SAR for 2-chloro-5-phenylnicotinic acid derivatives employs a combination of synthetic chemistry, biological assays, and computational modeling.

Synthetic Strategies: The synthesis of analog libraries is a cornerstone of SAR studies. A common approach involves the Suzuki coupling reaction to introduce diverse phenyl groups at the 5-position of the 2-chloronicotinic acid scaffold. wehi.edu.au Modifications can also be made to the carboxylic acid group, for instance, through amide bond formation to generate nicotinamides. mdpi.com The chlorine atom at the 2-position can also be a site for nucleophilic substitution. These synthetic routes allow for systematic variations of different parts of the molecule. mdpi.comnih.gov

Biological Evaluation: Once synthesized, the derivatives are subjected to a battery of in vitro biological assays to determine their activity. These assays are chosen based on the therapeutic target of interest. For example, if the compounds are being investigated as enzyme inhibitors, assays measuring the half-maximal inhibitory concentration (IC₅₀) are utilized. d-nb.infonih.gov For receptor agonists or antagonists, binding assays and functional assays measuring cellular responses, such as calcium mobilization, are employed. nih.gov High-throughput screening (HTS) can be used to rapidly evaluate large libraries of compounds, identifying initial "hit" compounds for further optimization. nih.gov

Computational Methods: In recent years, computational tools have become indispensable in SAR studies. Molecular docking simulations are used to predict how different derivatives will bind to the active site of a target protein, providing insights into key molecular interactions. nih.govacs.orgscienceopen.com This can help prioritize which compounds to synthesize, saving time and resources. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are also developed to statistically correlate physicochemical properties of the compounds with their biological activities. Furthermore, computational methods like WaterMap analysis can assess the energetic contributions of solvent molecules to ligand binding, offering deeper insights for lead optimization. nih.gov

Influence of Substituent Variations on Molecular Interactions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine (B92270) and phenyl rings. These substituents influence how the molecule interacts with its biological target.

The Role of the Phenyl Group: The phenyl group at the 5-position plays a crucial role in binding to target proteins, often fitting into a hydrophobic pocket. acs.org Modifications to this ring can significantly impact potency. For instance, the introduction of substituents on the phenyl ring can alter the electronic properties and steric profile of the molecule. Studies have shown that even small changes, like the position of a nitrogen atom when replacing the phenyl ring with a pyridine ring, can be critical for activity. nih.govacs.org In some cases, disubstituted phenyl rings, such as 2,4-dichloro or 2-CN, 4-Cl, have been found to be much more potent than the corresponding monosubstituted derivatives. nih.govacs.org

Systematic SAR Exploration: A systematic approach to SAR involves creating tables of derivatives with varied substituents and their corresponding biological activities. This allows for a clear correlation between structural changes and their effects on molecular interactions. For example, a series of analogs with different alkyl substituents at a particular position can reveal the optimal size and hydrophobicity for that region of the molecule. nih.gov

Correlation between Structural Features and Biological Effects in In Vitro/Cellular Systems

The ultimate goal of SAR studies is to establish a clear link between the structural features of a compound and its observable biological effects in cellular or in vitro systems. This is often quantified by metrics such as IC₅₀ (for inhibitors) or EC₅₀ (for agonists).

Enzyme Inhibition: In the context of enzyme inhibition, SAR studies have shown that specific substitutions can dramatically alter inhibitory potency. For example, in the development of inhibitors for certain proteases, the m-chloropyridine moiety of a derivative was found to make a key hydrogen bond interaction, while the m-chlorophenyl group occupied a hydrophobic pocket. acs.org The introduction of additional substituents to target other pockets within the enzyme's active site led to increased inhibitory activity. acs.org

Receptor Modulation: For compounds targeting G protein-coupled receptors (GPCRs), SAR studies have revealed that the nature of substituents can determine whether a compound acts as an agonist or an antagonist. For instance, in a series of nicotinic acid receptor agonists, the in vitro activity was highly sensitive to subtle changes in an alkyl substituent, with longer side chains retaining activity while bulky groups were not tolerated. nih.gov

Antimicrobial and Anticancer Activity: Derivatives of nicotinic acid have also been investigated for their cytotoxic effects against cancer cell lines and their activity against various microbes. mdpi.comnih.gov SAR studies in this area have suggested that lipophilicity can be a crucial factor for antimycobacterial activity. mdpi.com For instance, the introduction of a chlorine substituent on an isatin (B1672199) moiety incorporated into a nicotinic acid hydrazide derivative increased its antitubercular activity. mdpi.com

The following table presents a hypothetical example of SAR data for a series of this compound derivatives against a generic enzyme, illustrating how substituent changes can affect inhibitory activity.

| Compound | R1 (on Phenyl Ring) | R2 (Carboxylic Acid Modification) | IC₅₀ (nM) |

| 1 | H | -COOH | 500 |

| 2 | 4-F | -COOH | 250 |

| 3 | 4-Cl | -COOH | 150 |

| 4 | 4-CH₃ | -COOH | 400 |

| 5 | 2,4-diCl | -COOH | 50 |

| 6 | 4-Cl | -CONH₂ | 300 |

| 7 | 4-Cl | -COOCH₃ | 800 |

This table is for illustrative purposes and does not represent actual experimental data.

This data illustrates that a 4-chloro substituent on the phenyl ring (Compound 3) enhances activity compared to an unsubstituted ring (Compound 1), and a 2,4-dichloro substitution (Compound 5) provides a further significant increase in potency. It also shows that modifying the carboxylic acid to an amide (Compound 6) or an ester (Compound 7) reduces the inhibitory activity, highlighting the importance of the free carboxylic acid for this particular target.

Computational Chemistry and Molecular Modeling of 2 Chloro 5 Phenylnicotinic Acid Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of molecules. nrel.govphyschemres.org These calculations provide a detailed picture of the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic properties. researchgate.net For 2-Chloro-5-phenylnicotinic acid, DFT can be employed to predict its three-dimensional geometry, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO).

Research on structurally related compounds demonstrates the utility of these methods. For instance, DFT calculations at the B3LYP/6-311-G++(d,p) level of theory have been used to determine the physiochemical properties of 5-Bromonicotinic acid, a similar nicotinic acid derivative. nih.gov Such studies compute key parameters that describe molecular reactivity. The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and molecular stability. researchgate.net

Computational studies can predict the regioselectivity of chemical reactions. For this compound, DFT calculations using Fukui indices can predict the most likely sites for electrophilic substitution. Furthermore, Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization within the molecule, offering deeper insights into its stability. researchgate.netresearchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

| Calculated Parameter | Significance in Reactivity Prediction | Typical Computational Method |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. | DFT (e.g., B3LYP, M06-2X) |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. | DFT (e.g., B3LYP, M06-2X) |

| ΔE (HOMO-LUMO Energy Gap) | Represents chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net | DFT (e.g., B3LYP, M06-2X) |

| Dipole Moment (µ) | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. | DFT (e.g., B3LYP, M06-2X) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net | DFT (e.g., B3LYP, M06-2X) |

| Fukui Indices | Predicts the regioselectivity of electrophilic and nucleophilic attacks on different atomic sites. | DFT (e.g., B3LYP, M06-2X) |

Molecular Docking Investigations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding potential biological activity and for guiding drug design by identifying key binding interactions. For this compound and its derivatives, docking studies can identify potential binding modes with various protein targets, such as enzymes or receptors. nih.gov

For example, computational methods suggest that molecular docking can be used to identify the binding modes of this compound with enzymes like Cyclooxygenase-2 (COX-2), which is relevant for designing anti-inflammatory agents. nih.gov Docking studies on other nicotinic acid derivatives have explored their binding to a range of targets. These include investigations into their potential as inhibitors of α-amylase and α-glucosidase for diabetes treatment, and as antimicrobial agents by targeting bacterial enzymes like nitroreductase. nih.govmdpi.comd-nb.info

In a notable study, derivatives based on a 5-chloronicotinic acid scaffold were docked into the active site of the SARS-CoV-2 main protease (Mpro). nih.gov The docking simulations revealed key interactions, such as a hydrogen bond between the m-chloropyridine moiety and a histidine residue (H163) in the S1 pocket of the enzyme. nih.gov The results of docking simulations are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol) and helps to rank different compounds. Lower binding energy values typically indicate more favorable binding. These studies demonstrate how molecular docking can elucidate the structural basis for activity and guide the optimization of lead compounds. nih.gov

| Ligand Scaffold | Protein Target | Potential Therapeutic Area | Key Finding from Docking |

|---|---|---|---|

| 5-Chloronicotinic acid | SARS-CoV-2 Main Protease (Mpro) | Antiviral | The chloropyridine moiety forms a key hydrogen bond with His163 in the S1 pocket. nih.gov |

| Nicotinic acid derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Docking studies support the potential for these compounds to act as COX-2 inhibitors. nih.gov |

| 5-Amino-nicotinic acid derivatives | α-Amylase / α-Glucosidase | Antidiabetic | Docking studies revealed binding models within the active sites, comparable to standard inhibitors. nih.govd-nb.info |

| Nicotinic acid acylhydrazones | Nitroreductase (NTR) | Antimicrobial | Docking suggests good binding affinity to the target enzyme, correlating with antimicrobial activity. mdpi.com |

| 2H-1,2,3-triazole-4-carboxylic acid derivatives | Matrix Metalloproteinase-2 (MMP-2) | Anticancer | Calculations showed hydrogen bond interactions between the triazole scaffold and amino acids in the receptor. ucm.es |

In Silico Approaches for Scaffold Prioritization in Medicinal Chemistry

In silico approaches are instrumental in modern medicinal chemistry for prioritizing molecular scaffolds, thereby streamlining the hit-to-lead and lead optimization phases of drug discovery. nih.gov This computational pre-screening saves significant time and resources by focusing synthetic efforts on compounds with the highest probability of success. The this compound scaffold can be evaluated and prioritized using a variety of computational tools.

A typical workflow for scaffold prioritization involves several steps. Initially, a virtual library of derivatives based on a core scaffold is generated. nih.gov These virtual compounds are then subjected to high-throughput molecular docking against a specific biological target to predict their binding affinity. nih.gov Based on docking scores and visual inspection of binding modes, a smaller, more promising subset of compounds is selected for synthesis and experimental testing. nih.gov This approach was successfully used to optimize inhibitors of the SARS-CoV-2 Mpro enzyme, starting from a scaffold containing a 5-chloronicotinic acid moiety. nih.gov

Beyond docking, other crucial in silico predictions are used for prioritization. The assessment of physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is vital. mdpi.com Freely available tools like SwissADME can be used to calculate properties such as lipophilicity (logP), solubility, and compliance with medicinal chemistry guidelines like Lipinski's Rule of Five. mdpi.com By filtering out compounds with predicted poor pharmacokinetic properties or potential toxicity early in the process, researchers can focus on scaffolds that are more likely to become viable drug candidates. This multi-parameter optimization ensures that the prioritized scaffolds possess a balance of biological activity and drug-like properties.

Exploration of Molecular Mechanisms and Biological Targets Non Clinical

Investigations of Enzyme Inhibition and Modulation

Research into 2-chloro-5-phenylnicotinic acid and its derivatives has highlighted its potential as a modulator of specific enzymatic activities. Key targets include γ-secretase and tartrate-resistant acid phosphatase.

γ-Secretase

γ-secretase is a multi-subunit protease complex crucial in the processing of the amyloid precursor protein (APP). Its cleavage of APP can produce amyloid-beta (Aβ) peptides, with Aβ42 being a primary component of the amyloid plaques found in Alzheimer's disease. nih.gov Consequently, modulating γ-secretase to shift production from the aggregation-prone Aβ42 to shorter, less harmful peptides is a significant therapeutic strategy. nih.govnih.govfrontiersin.org

Derivatives of this compound have been investigated as γ-secretase modulators. For instance, the related compound 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid has demonstrated potential as a γ-secretase inhibitor in preclinical studies. smolecule.com Such compounds are of interest because they aim to reduce the production of pathogenic Aβ peptides without completely inhibiting the enzyme, which could interfere with other essential signaling pathways, like Notch signaling. nih.govsmolecule.comdrugbank.com In vitro studies are crucial for demonstrating a compound's ability to selectively inhibit γ-secretase while showing minimal interaction with other enzymes. smolecule.com

Tartrate-Resistant Acid Phosphatase (TRAP)

Tartrate-resistant acid phosphatase (TRAP), also known as acid phosphatase 5 (ACP5), is a metalloenzyme highly expressed in bone-resorbing osteoclasts and activated macrophages. rug.nlwikipedia.org It exists in two primary isoforms, 5a and 5b, and is implicated in the progression of various malignancies, making it a target for anti-cancer therapies. nih.gov

While direct studies on this compound are limited, extensive research has been conducted on the closely related compound 5-phenylnicotinic acid (also referred to as CD13). In vitro studies demonstrated that 5-phenylnicotinic acid is a small chemical inhibitor of TRAP. nih.govchemchart.com Notably, this compound selectively blocked the more enzymatically active TRAP 5b isoform compared to the 5a isoform in cultured cells. nih.gov This inhibition had significant functional consequences, as it was shown to block the migration and invasion of TRAP-overexpressing MDA-MB-231 breast cancer cells. nih.gov These findings establish a proof of principle that small chemical inhibitors targeting the TRAP enzyme can impede TRAP-dependent functions in cancer cells. nih.gov

Cellular Pathway Interventions and Receptor Interactions

The biological activity of a compound is defined by its interactions with cellular pathways and receptors.

Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression critical for metabolism, development, and cell cycle. nih.govnih.gov They typically possess a ligand-binding domain (LBD) and a DNA-binding domain (DBD), and ligand binding can induce conformational changes that mediate interdomain communication and regulate gene transcription. nih.govnih.gov While nicotinic acid derivatives are explored for various pharmacological activities, extensive research specifically detailing the interaction of this compound with nuclear receptors is not prominent in the available literature.

However, related research on other receptors shows that this class of compounds can have significant interactions. For example, some derivatives of this compound have been studied for their ability to act as positive allosteric modulators of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels, not nuclear receptors.

Mechanistic Insights from In Vitro Biological Evaluations

In vitro biological evaluations provide fundamental insights into the mechanisms of action of a compound at the cellular and molecular level.

For this compound and its analogs, in vitro studies have been instrumental. The potential for γ-secretase inhibition was identified through such evaluations, which are designed to measure a compound's direct effect on enzyme activity. smolecule.com Similarly, the inhibitory effect of the related compound 5-phenylnicotinic acid on tartrate-resistant acid phosphatase was established through in vitro enzyme assays and cell-based functional tests. nih.gov

These studies provided key mechanistic data, showing that the inhibition of TRAP by 5-phenylnicotinic acid could translate into a tangible anti-cancer effect by reducing the migration and invasion of breast cancer cells. nih.gov Furthermore, in vitro studies have demonstrated that some derivatives of the core this compound structure exhibit significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents. For instance, one study noted that a related compound reduced cancer cell viability to 46% at a concentration of 200 µg/mL.

The table below summarizes key in vitro findings for this compound and its closely related analogs.

| Compound/Derivative Class | Target/Assay | Key In Vitro Finding | Reference |

| 2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid | γ-Secretase | Potential as an inhibitor of the enzyme involved in Alzheimer's disease pathogenesis. | smolecule.com |

| 5-Phenylnicotinic acid (CD13) | Tartrate-Resistant Acid Phosphatase (TRAP) | Selectively inhibits the TRAP 5b isoform. | nih.gov |

| 5-Phenylnicotinic acid (CD13) | Cell Migration/Invasion Assay (MDA-MB-231 cells) | Inhibits migration and invasion of TRAP-overexpressing breast cancer cells. | nih.gov |

| This compound derivatives | Cancer Cell Lines | Demonstrated significant cytotoxicity. | |

| 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives | Mushroom Tyrosinase | Competitive inhibition of the enzyme involved in melanin (B1238610) production. | nih.gov |

Role of 2 Chloro 5 Phenylnicotinic Acid As a Synthetic Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of functional groups in 2-chloro-5-phenylnicotinic acid makes it a promising precursor for the synthesis of various fused heterocyclic systems. The reactive chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, while the carboxylic acid at the 3-position can participate in condensation and cyclization reactions. The phenyl group at the 5-position also offers a site for further functionalization, although it is generally less reactive.

One important class of complex heterocyclic systems that could potentially be synthesized from this compound are pyrido[2,3-d]pyrimidines . These fused heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. General synthetic strategies for pyrido[2,3-d]pyrimidines often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing pyridine core.

For instance, a common approach involves the reaction of a 2-aminonicotinic acid derivative with a suitable one-carbon synthon. In the case of this compound, this would first require the conversion of the chloro group to an amino group. This can be achieved through nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine equivalent. The resulting 2-amino-5-phenylnicotinic acid could then be reacted with various reagents, such as formamide, urea, or isothiocyanates, to construct the fused pyrimidine ring, yielding various substituted pyrido[2,3-d]pyrimidinones.

Another potential route to complex heterocycles involves leveraging the reactivity of the carboxylic acid. For example, acid-mediated cyclization of 2-arylnicotinates is a known strategy for synthesizing certain fused ring systems . While direct application to this compound would depend on the specific reaction conditions and the nature of any additional substituents, this highlights a potential pathway for intramolecular cyclization to form novel polycyclic aromatic structures.

The following table outlines potential synthetic transformations of this compound to form complex heterocyclic systems, based on known reactivity of similar nicotinic acid derivatives.

| Starting Material | Reagent(s) | Resulting Heterocyclic Core | Potential Reaction Pathway |

| This compound | 1. NH3 or protected amine2. Formamide or Urea | Pyrido[2,3-d]pyrimidinone | Nucleophilic substitution followed by cyclocondensation |

| This compound | 1. Hydrazine2. Orthoesters | Pyridopyridazine | Condensation and cyclization |

| This compound ester | Strong acid | Azafluorenone derivative | Intramolecular Friedel-Crafts acylation (potential) |

Applications in the Development of Research Probes and Tool Compounds

The structural motifs present in this compound make it an attractive scaffold for the development of research probes and tool compounds. These are specialized molecules designed to study biological processes, identify and validate drug targets, and elucidate the mechanisms of action of bioactive compounds.

One area of significant interest is the development of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) region of ATP, the natural substrate for kinases. The pyrido[2,3-d]pyrimidine (B1209978) scaffold, potentially accessible from this compound, is a well-established core in numerous kinase inhibitors. By systematically modifying the substituents on this core, libraries of compounds can be generated and screened for inhibitory activity against specific kinases. The phenyl group at the 5-position of the starting material provides a key vector for diversification, where different aryl or heteroaryl groups can be introduced to probe the binding pocket of the target kinase. Structure-activity relationship (SAR) studies on derivatives of the 2-chloronicotinic acid scaffold have been employed to develop potent inhibitors for various therapeutic targets .

Furthermore, the this compound structure can be elaborated to create fluorescent probes . These probes typically consist of a fluorophore (a molecule that emits light upon excitation) linked to a recognition element that binds to a specific biological target. The nicotinic acid core itself can be part of a larger conjugated system that imparts fluorescent properties, or it can serve as a scaffold to which a known fluorophore and a targeting moiety are attached. The carboxylic acid group is particularly useful for conjugation to amines in biomolecules or linker units, while the chloro and phenyl groups can be modified to tune the photophysical properties and the biological target specificity of the probe.

The table below summarizes potential applications of this compound in the development of research probes and tool compounds.

| Compound Class | Target Application | Rationale for Use of Scaffold | Key Functional Groups for Modification |

| Kinase Inhibitors | Cancer, Inflammatory Diseases | The pyrido[2,3-d]pyrimidine core can act as an ATP-competitive inhibitor. | Phenyl group for exploring binding pockets, amine substituents for H-bonding. |

| Fluorescent Probes | Bioimaging, Target Identification | The scaffold can be incorporated into a larger fluorophore system or used for conjugation. | Carboxylic acid for linking, phenyl and chloro groups for tuning properties. |

| Photoaffinity Labels | Target Deconvolution | Can be modified with photoreactive groups (e.g., azides, diazirines) to covalently label binding partners. | Phenyl ring or other positions on the heterocyclic core. |

Emerging Research Avenues and Future Perspectives for 2 Chloro 5 Phenylnicotinic Acid

Advances in Green Chemistry Approaches for Synthesis

The synthesis of complex organic molecules like 2-Chloro-5-phenylnicotinic acid has traditionally relied on methods that are often resource-intensive and generate considerable waste. The principles of green chemistry are increasingly being applied to mitigate these environmental concerns, focusing on the development of cleaner, more efficient, and sustainable synthetic routes. For nicotinic acid derivatives, several innovative green chemistry approaches are emerging that hold significant promise for the synthesis of this compound and its analogs.

One of the most promising avenues is the use of biocatalysis , which employs enzymes or whole microbial cells to carry out chemical transformations. frontiersin.orgnih.govnih.gov Nitrilases, for example, are enzymes that can hydrolyze nitriles directly to carboxylic acids in a single, clean step, often under mild aqueous conditions. frontiersin.orgnih.govnih.gov The synthesis of nicotinic acid from 3-cyanopyridine (B1664610) using nitrilase from various microbial sources has been well-established. frontiersin.orgnih.gov This enzymatic approach could be adapted for the synthesis of this compound, potentially starting from a corresponding 2-chloro-5-phenyl-3-cyanopyridine precursor. The high selectivity of enzymes can reduce the need for protecting groups and minimize the formation of byproducts, leading to a more atom-economical process.

Another green approach involves the use of more environmentally benign oxidizing agents. For instance, the oxidation of nicotine (B1678760) to nicotinic acid has been achieved using hydrogen peroxide, a cleaner alternative to traditional heavy metal-based oxidants. jetir.org Similarly, ozone has been utilized for the one-step oxidation of 2-chloro-3-alkyl pyridines to 2-chloronicotinic acid, a process that is low in cost and produces less pollution. The application of such green oxidation methods to a suitable precursor of this compound could significantly improve the environmental footprint of its synthesis.

Flow chemistry represents another significant advancement in green synthesis. rsc.org Continuous-flow microreactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation. rsc.org The synthesis of nicotinamide (B372718) derivatives has been successfully demonstrated in continuous-flow systems using immobilized enzymes, resulting in dramatically shorter reaction times and higher yields compared to batch processes. rsc.org Implementing a flow-based synthesis for this compound could lead to a more efficient and scalable manufacturing process with reduced solvent usage and waste generation.

These green chemistry strategies, summarized in the table below, offer a clear path toward more sustainable and efficient synthesis of this compound, aligning chemical manufacturing with the principles of environmental stewardship.

| Green Chemistry Approach | Potential Application for this compound Synthesis | Key Advantages |

| Biocatalysis | Enzymatic hydrolysis of a 2-chloro-5-phenyl-3-cyanopyridine precursor using nitrilase. | High selectivity, mild reaction conditions, reduced byproducts, use of renewable catalysts. |

| Green Oxidation | Use of hydrogen peroxide or ozone to oxidize a suitable precursor. | Avoidance of toxic heavy metal oxidants, reduced waste, lower environmental impact. |

| Flow Chemistry | Continuous synthesis in microreactors, potentially with immobilized catalysts. | Improved efficiency and safety, reduced reaction times, scalability, lower solvent consumption. |

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Another critical application of AI and ML is in the prediction of polypharmacology , which is the ability of a compound to interact with multiple targets. nih.govdigitellinc.com While traditionally viewed as a negative attribute, a well-characterized polypharmacological profile can be advantageous for treating complex diseases. AI models can predict the likely off-target interactions of this compound derivatives, providing a more comprehensive understanding of their biological effects and potentially identifying opportunities for drug repurposing. nih.gov

The table below summarizes the key applications of AI and ML in the context of this compound research.

| AI/ML Application | Description | Potential Impact |

| In Silico Target Prediction | Using machine learning models to identify potential biological targets. | Uncovering new mechanisms of action and therapeutic indications. |

| Generative Molecular Design | Employing AI to create novel molecular structures with optimized properties. | Expanding chemical diversity and discovering more potent and safer compounds. |

| Polypharmacology Prediction | Predicting the interactions of a compound with multiple targets. | Understanding complex biological effects and identifying drug repurposing opportunities. |

| ADME/Toxicity Prediction | Using computational models to forecast pharmacokinetic and safety profiles. | Reducing late-stage failures in drug development by identifying problematic compounds early. |

Unexplored Biological Systems and Target Classes

The structural features of this compound, namely the pyridine (B92270) carboxylic acid core, a halogen substituent, and an aryl group, suggest a broad potential for biological activity. Nicotinic acid and its derivatives are known to interact with a wide range of biological targets, and the specific substitutions on the this compound scaffold could confer novel selectivities and potencies.

One area of significant potential lies in the realm of enzyme inhibition . Pyridine carboxylic acids are versatile scaffolds that can engage in various interactions with enzyme active sites, including hydrogen bonding and π-π stacking. frontiersin.org They have been shown to inhibit a diverse array of enzymes, such as kinases, polymerases, and metalloproteinases. researchgate.net The 2-chloro and 5-phenyl substituents on the nicotinic acid ring could be exploited to achieve selective inhibition of specific enzymes that have not yet been explored as targets for this class of compounds. For instance, the development of novel inhibitors for enzymes involved in cancer cell signaling or microbial pathogenesis represents a promising avenue of research. nih.govmdpi.com

The modulation of G protein-coupled receptors (GPCRs) is another key area for future investigation. Nicotinic acid itself is an agonist for the GPR109A receptor, which is involved in lipid metabolism. nih.gov The vast family of GPCRs includes many "orphan" receptors for which the endogenous ligand is unknown. nih.govescholarship.org High-throughput screening of this compound and its derivatives against a panel of orphan GPCRs could lead to the discovery of novel ligands and the elucidation of the physiological roles of these currently enigmatic receptors. nih.gov

Furthermore, the diverse biological activities reported for substituted pyridine derivatives suggest that this compound could have applications in areas beyond traditional pharmaceuticals. For example, nicotinic acid derivatives have been investigated for their herbicidal and antimicrobial activities . chemicalbook.comrsc.org The specific substitution pattern of this compound may confer potent and selective activity against agricultural pests or pathogenic microorganisms, opening up possibilities in agrochemical and anti-infective research.

Finally, exploring the role of this compound in modulating emerging signaling pathways is a crucial future direction. The nicotinic acetylcholine (B1216132) receptors (nAChRs) are a well-known target class for nicotinic compounds, and their modulation can impact a wide range of neurological processes. nih.gov Beyond this, the arachidonic acid signaling pathway has been shown to be influenced by nicotinic acid receptor activation. nih.gov Investigating the effects of this compound on these and other less-explored pathways, such as those involved in inflammation, cellular metabolism, and neurodegeneration, could reveal novel therapeutic opportunities.

The table below highlights some of the unexplored biological systems and target classes for this compound.

| Biological System/Target Class | Rationale and Potential Application |

| Novel Enzyme Targets | The versatile scaffold could be tailored to inhibit specific enzymes involved in diseases like cancer or infectious diseases. |

| Orphan G Protein-Coupled Receptors | Screening against orphan GPCRs could lead to the discovery of new ligands and the deorphanization of these receptors. |

| Agrochemical Targets | The compound's structure suggests potential for development as a novel herbicide or antimicrobial agent for agricultural use. |

| Emerging Signaling Pathways | Investigation into its effects on pathways related to inflammation, metabolism, and neurodegeneration could reveal new therapeutic avenues. |

Q & A

Q. What are the standard synthetic routes for 2-Chloro-5-phenylnicotinic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation or nucleophilic substitution on a nicotinic acid scaffold. For example:

- Halogenation: Chlorination at the 2-position using POCl₃ or SOCl₂ under reflux conditions .

- Suzuki-Miyaura Coupling: Introduction of the phenyl group via palladium-catalyzed cross-coupling between a halogenated nicotinic acid derivative and phenylboronic acid .

Optimization Strategies:

Q. Table 1: Comparative Yields Under Different Conditions

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Halogenation (POCl₃) | – | Toluene | 65–70 | |

| Suzuki Coupling | Pd(PPh₃)₄ | DMF | 82–85 |

Q. How is this compound characterized, and what are critical spectral markers?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 233.02 (C₁₂H₈ClNO₂⁺) confirms molecular weight .

Key Purity Checks:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

Q. What are the primary applications of this compound in pharmacological research?

Methodological Answer: The compound serves as:

Q. Table 2: Biological Activity of Derivatives

| Derivative | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Amide-linked analog | EGFR kinase | 12.5 | |

| Hydroxamate derivative | MMP-9 | 8.3 |

Advanced Research Questions

Q. How can contradictions in reported biological activities of derivatives be resolved?

Methodological Answer: Discrepancies often arise due to:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.

- Solubility Issues: Poor aqueous solubility may lead to underestimated activity.

Resolution Strategies:

Q. What strategies improve solubility and stability of this compound for in vivo studies?

Methodological Answer:

Q. Table 3: Solubility Enhancement Techniques

| Strategy | Solubility (mg/mL) | Stability (t₁/₂) |

|---|---|---|

| Sodium salt | 15.2 | >6 months |

| Ethyl ester prodrug | 9.8 | 3 months |

Q. How do computational methods guide the synthesis and reactivity prediction of this compound?

Methodological Answer:

- DFT Calculations: Predict regioselectivity of electrophilic substitution using Fukui indices .

- Molecular Docking: Identify potential binding modes with target proteins (e.g., COX-2) for rational drug design .

- Retrosynthetic Analysis: Tools like Synthia™ propose optimal routes using available starting materials .

Validation: Cross-check computational predictions with experimental spectroscopic data (e.g., NOESY for stereochemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.